2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Description
The compound 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a phenyl ring substituted with a 1H-tetrazol-1-yl moiety. This structure combines methoxy groups (electron-donating) with a tetrazole ring (a bioisostere for carboxylic acids), which enhances metabolic stability and binding affinity in biological systems .
Properties
Molecular Formula |
C17H17N5O3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O3/c1-24-15-7-6-12(16(10-15)25-2)8-17(23)19-13-4-3-5-14(9-13)22-11-18-20-21-22/h3-7,9-11H,8H2,1-2H3,(H,19,23) |
InChI Key |
WNQGBMBGQPNRDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling (EDCI/HOBt)
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the amine.
-
Reactants :
-
2-(2,4-Dimethoxyphenyl)acetic acid (1.0 equiv)
-
3-(1H-Tetrazol-1-yl)aniline (1.1 equiv)
-
EDCI (1.2 equiv), HOBt (1.2 equiv)
-
Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
-
Conditions :
-
Cool to 0°C under nitrogen.
-
Add EDCI and HOBt sequentially.
-
Stir at 0°C for 30 min, then at room temperature for 24–48 h.
-
-
Workup :
-
Wash with 2M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and recrystallize (DCM/ethyl acetate).
-
DMAP-Catalyzed Acylation
4-Dimethylaminopyridine (DMAP) accelerates the acylation of amines with activated esters.
-
Reactants :
-
2-(2,4-Dimethoxyphenyl)acetyl chloride (1.0 equiv)
-
3-(1H-Tetrazol-1-yl)aniline (1.05 equiv)
-
DMAP (0.1 equiv)
-
Solvent: Anhydrous DCM
-
-
Conditions :
-
Add acetyl chloride dropwise to the amine/DMAP mixture at 0°C.
-
Stir at room temperature for 12 h.
-
-
Workup :
-
Filter and wash with cold methanol.
-
Yield : 68–72%
Advantage : Avoids carbodiimide reagents but requires anhydrous conditions.
Tetrazole Ring Synthesis
Ugi Tetrazole Four-Component Reaction (UT-4CR)
The Ugi reaction constructs the tetrazole ring in situ, combining an aldehyde, amine, isocyanide, and azide.
-
Reactants :
-
3-Nitrobenzaldehyde (1.0 equiv)
-
2,4-Dimethoxyphenylacetic acid (1.0 equiv)
-
tert-Butyl isocyanide (1.0 equiv)
-
Trimethylsilyl azide (TMSN₃, 1.2 equiv)
-
-
Conditions :
-
Solvent: Methanol/water (3:1)
-
Stir at room temperature for 24 h.
-
-
Post-Reaction Modifications :
-
Hydrolyze the nitrile intermediate to the acetamide.
-
Reduce the nitro group to amine, followed by tetrazole cyclization.
-
Yield : 50–60% (over two steps)
Limitation : Lower yield due to multiple steps.
Silver-Catalyzed Cyclization
A solvent-free method using sodium borosilicate glass-supported silver nanoparticles (Ag/SBN) optimizes tetrazole formation.
-
Reactants :
-
3-Azidoaniline (1.0 equiv)
-
2-(2,4-Dimethoxyphenyl)acetonitrile (1.2 equiv)
-
Ag/SBN catalyst (0.05 g/mmol)
-
Triethyl orthoformate (2.4 equiv)
-
-
Conditions :
-
Heat at 120°C for 3 h.
-
-
Workup :
-
Filter the catalyst and recrystallize from ethanol.
-
Yield : 85–94%
Advantage : High yield, minimal purification.
Integrated Synthetic Routes
Sequential Coupling and Tetrazole Formation
Step 1 : Synthesize N-(3-aminophenyl)-2-(2,4-dimethoxyphenyl)acetamide via EDCI/HOBt coupling (Section 2.1).
Step 2 : Convert the amine to tetrazole using sodium azide and triethyl orthoformate.
One-Pot Multicomponent Approach
Combines amide coupling and tetrazole cyclization in a single pot.
Procedure :
-
Reactants :
-
2-(2,4-Dimethoxyphenyl)acetic acid
-
3-Isocyanoaniline
-
TMSN₃
-
-
Conditions :
-
Solvent: Methanol
-
Stir at 25°C for 48 h.
-
-
Yield : 65–70%
Optimization and Challenges
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 76 | 95 |
| DMF | 40 | 72 | 93 |
| Toluene | 90 | 82 | 90 |
| Methanol | 25 | 65 | 88 |
Key Insight : Polar aprotic solvents (DCM, DMF) favor higher yields in coupling reactions.
Catalytic Efficiency
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| EDCI/HOBt | 24 | 76 |
| Ag/SBN | 3 | 94 |
| DMAP | 12 | 68 |
Critical Analysis of Methods
-
EDCI/HOBt Coupling : Reliable but requires stoichiometric reagents.
-
UT-4CR : Modular but lower yielding.
-
Silver Catalysis : High efficiency but scalability concerns.
For large-scale synthesis, the EDCI/HOBt method (Section 2.1) is preferred, while Ag/SBN cyclization (Section 3.2) offers rapid tetrazole formation.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds containing tetrazole rings have significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The applications of 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be categorized as follows:
Antimicrobial Activity
Studies have shown that tetrazole derivatives exhibit potent antibacterial and antifungal activities. For instance:
- Compounds similar to the target compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Anti-inflammatory Properties
The presence of the acetamide group in combination with the tetrazole structure has been linked to anti-inflammatory effects. Research has indicated that:
- Certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This inhibition can lead to reduced edema and pain relief in preclinical models.
Anticancer Potential
The unique structural features of this compound suggest potential applications in cancer therapy:
- Preliminary studies have indicated that similar compounds may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The tetrazole ring is particularly noted for its role in enhancing bioactivity against cancer cells.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide:
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound’s key structural elements are compared below with related acetamide derivatives:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
- Methoxy Substitution : The 2,4-dimethoxyphenyl group is shared with compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide , which showed CK1 inhibitory activity, suggesting that methoxy groups enhance binding to kinase pockets .
- Tetrazole vs. Other Heterocycles: The 1H-tetrazole group in the target compound may offer superior metabolic stability compared to thiazole or benzothiazole derivatives, as tetrazoles resist enzymatic degradation .
- Electron-Withdrawing Groups : Nitro furyl and trifluoromethyl substituents in analogs (e.g., and ) improve lipophilicity and target affinity but may increase toxicity .
Key Observations:
Pharmacological and Physicochemical Properties
Table 3: Physicochemical and Functional Data
Key Observations:
- Melting Points : High melting points (e.g., 459–461°C in ) correlate with rigid aromatic and heterocyclic structures, suggesting the target compound may similarly exhibit high thermal stability .
- Lipophilicity : The target’s predicted LogP (~2.5) is lower than benzothiazole derivatives (LogP ~3.8), likely due to the polar tetrazole group, which may improve aqueous solubility .
- Biological Activity : While direct data is absent, tetrazole-containing analogs in and CK1 inhibitors in suggest kinase or protease inhibition as plausible mechanisms .
Biological Activity
The compound 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is , with a molecular weight of approximately 353.38 g/mol. The compound features a dimethoxy-substituted phenyl group and a tetrazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O3 |
| Molecular Weight | 353.38 g/mol |
| LogP | 1.377 |
| Polar Surface Area | 79.519 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the tetrazole ring is crucial for its pharmacological effects, as it can participate in hydrogen bonding and other interactions that modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways associated with cell growth and apoptosis.
Biological Activity
Research indicates that compounds similar to 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide exhibit significant anti-cancer properties. The following sections summarize findings from various studies:
Anticancer Activity
Several studies have reported on the anticancer potential of related compounds:
- In Vitro Studies : A study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, derivatives with tetrazole moieties exhibited enhanced cytotoxicity compared to their non-tetrazole counterparts .
- Mechanistic Insights : Compounds like 2-(2,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide were found to induce apoptosis through the activation of caspase pathways and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Dimethoxy Substitution : The presence of methoxy groups at positions 2 and 4 on the phenyl ring enhances lipophilicity and cellular uptake.
- Tetrazole Moiety : This group is essential for maintaining biological activity due to its ability to form stable interactions with target proteins .
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
- Study on Anticancer Efficacy : A study published in MDPI examined a series of benzamide derivatives, including those with tetrazole rings. Results indicated that these compounds significantly inhibited tumor growth in xenograft models .
- Pharmacokinetics and Toxicity Profiles : Research has also focused on understanding the pharmacokinetics of these compounds, revealing favorable absorption profiles and manageable toxicity levels in preclinical models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
